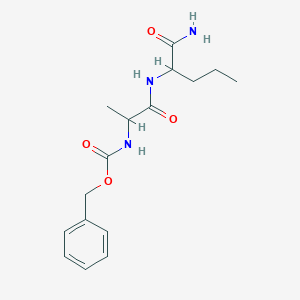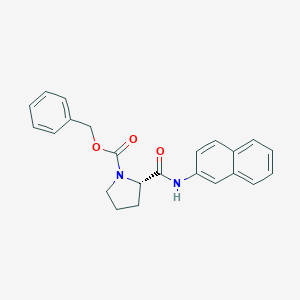
Z-Lys(Ac)-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-Lys(Ac)-NH2 is a chemical compound with the CAS Number: 218938-54-6 and a molecular weight of 321.38 . Its IUPAC name is benzyl (1S)-5-(acetylamino)-1-(aminocarbonyl)pentylcarbamate .
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, the Fmoc-labeled peptide substrate (Fmoc-Lys-Lys(Ac)-LeuNH2) can be synthesized by classical Fmoc solid-phase peptide synthesis . Another method involves starting with [Lys(Boc)]2 Cu, reacting it with 8-quinolinol first, and then adding benzyl N-succinimidyl carbonate, prepared in situ .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C16H23N3O4 . The InChI code for this compound is 1S/C16H23N3O4/c1-12(20)18-10-6-5-9-14(15(17)21)19-16(22)23-11-13-7-3-2-4-8-13/h2-4,7-8,14H,5-6,9-11H2,1H3,(H2,17,21)(H,18,20)(H,19,22)/t14-/m0/s1 .Chemical Reactions Analysis
This compound is involved in various biochemical reactions. For instance, it is used in in vitro assays to detect Histone Deacetylase (HDAC) activity . HDACs are enzymes that play a key role in the regulation of numerous genes and proteins by controlling the reversible acetylation status of the 3-amino groups of lysine residues .Wissenschaftliche Forschungsanwendungen
Biomedical Applications and Materials Science
Synthesis of Biodegradable Polymers
A study by Deng et al. (2009) focused on creating a new family of biodegradable poly(ester amide)s (PEAs) with pendant amine groups using L-phenylalanine and L-lysine. These PEAs, derived from Z-Lys(Ac)-NH2, have potential applications in the biomedical and pharmacological fields, particularly due to their ability to support cellular proliferation better than traditional materials (Deng, Wu, Reinhart-King, & Chu, 2009).
Protein Conjugation
The incorporation of a doubly functionalized synthetic amino acid, derived from this compound, into proteins for creating chemical and light-induced conjugates was explored by Yamaguchi et al. (2016). This approach allows for versatile protein conjugation, which could be beneficial in developing targeted therapies and diagnostics (Yamaguchi et al., 2016).
Antimicrobial Peptides
Development of Antimicrobial Peptides
Research by Misawa et al. (2017) highlighted the design of lysine-based amphipathic nonapeptides that form stable α-helical structures and exhibit strong activity against Gram-negative bacteria. These peptides include modifications of the this compound structure, showcasing their potential in developing new antimicrobial agents (Misawa et al., 2017).
Environmental Applications
Adsorbent for Ammonia-Nitrogen Removal
A novel mesoporous zeolite-activated carbon composite (Z-AC), which could be related to the structure or chemical functionality akin to this compound, demonstrated effective adsorption capacities for ammonia-nitrogen and methylene blue from aqueous solutions. This indicates its potential for environmental cleanup and water treatment applications (Wang et al., 2018).
Fluorescence Detection of Amino Acids
The role of metal–organic frameworks (MOFs) in detecting amino acids like lysine in aqueous media was investigated by Dong et al. (2020). Although indirectly related to this compound, this study highlights the chemical's relevance in developing sensitive and selective sensors for biological molecules (Dong et al., 2020).
Wirkmechanismus
Target of Action
Z-Lys(Ac)-NH2, also known as Nα-Cbz-L-lysine, is primarily targeted towards histone deacetylases (HDACs) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly . This compound is also a substrate for cathepsin B , a cysteine protease known to play a role in protein degradation .
Mode of Action
This compound interacts with its targets by serving as a substrate . In the case of HDACs, it undergoes deacetylation , a process where an acetyl group is removed from the compound . For cathepsin B, it undergoes hydrolysis , a reaction that breaks down the compound by adding water .
Biochemical Pathways
The action of this compound primarily affects the acetylation state of histones, which is a key process in the regulation of gene expression . By serving as a substrate for HDACs, it influences the balance between acetylation and deacetylation, thereby affecting the structure of the chromatin and the accessibility of the DNA for transcription .
Result of Action
The deacetylation of this compound by HDACs can lead to changes in gene expression, as the removal of acetyl groups allows the histones to bind more tightly to the DNA, reducing the accessibility of the DNA for transcription . The hydrolysis of this compound by cathepsin B contributes to protein degradation .
Eigenschaften
IUPAC Name |
benzyl N-[1-[(1-amino-1-oxopentan-2-yl)amino]-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-3-7-13(14(17)20)19-15(21)11(2)18-16(22)23-10-12-8-5-4-6-9-12/h4-6,8-9,11,13H,3,7,10H2,1-2H3,(H2,17,20)(H,18,22)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLGPPBCDDOBNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)N)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40304059 |
Source


|
| Record name | Z-Nepsilon-acetyl-L-Lysine amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
218938-54-6 |
Source


|
| Record name | Z-Nepsilon-acetyl-L-Lysine amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B554266.png)




